Cas no 1564789-42-9 (4-chloro-6-ethynyl-1,3-dioxaindane)

4-クロロ-6-エチニル-1,3-ジオキサインダンは、複素環式化合物の一種であり、クロロ基とエチニル基を有する1,3-ジオキサインダン骨格を特徴とします。この化合物は、有機合成中間体としての有用性が高く、特に医薬品や農薬の開発において重要な役割を果たします。分子内のエチニル基は、クリックケミストリーやカップリング反応への適用が可能であり、多様な誘導体の合成に適しています。また、クロロ基の存在により、さらなる官能基変換の柔軟性が確保されています。安定性と反応性のバランスに優れ、精密有機合成における利便性が注目されています。

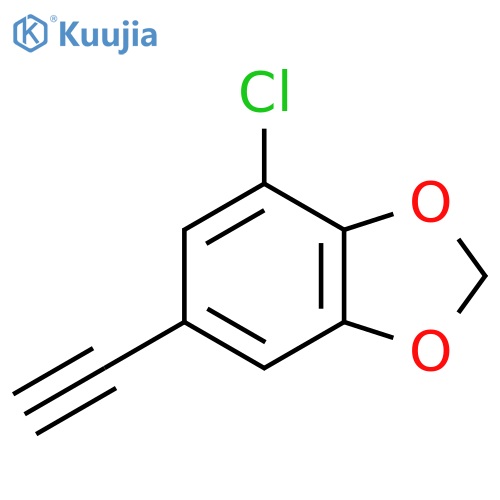

1564789-42-9 structure

商品名:4-chloro-6-ethynyl-1,3-dioxaindane

4-chloro-6-ethynyl-1,3-dioxaindane 化学的及び物理的性質

名前と識別子

-

- 4-chloro-6-ethynyl-1,3-dioxaindane

- 4-Chloro-6-ethynylbenzo[d][1,3]dioxole

- 1564789-42-9

- EN300-1997104

-

- MDL: MFCD26853889

- インチ: 1S/C9H5ClO2/c1-2-6-3-7(10)9-8(4-6)11-5-12-9/h1,3-4H,5H2

- InChIKey: GAYUVDAPXSONGL-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C#C)=CC2=C1OCO2

計算された属性

- せいみつぶんしりょう: 179.9978071g/mol

- どういたいしつりょう: 179.9978071g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 18.5Ų

4-chloro-6-ethynyl-1,3-dioxaindane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1997104-0.5g |

4-chloro-6-ethynyl-1,3-dioxaindane |

1564789-42-9 | 0.5g |

$809.0 | 2023-09-16 | ||

| Enamine | EN300-1997104-5g |

4-chloro-6-ethynyl-1,3-dioxaindane |

1564789-42-9 | 5g |

$2443.0 | 2023-09-16 | ||

| Enamine | EN300-1997104-0.05g |

4-chloro-6-ethynyl-1,3-dioxaindane |

1564789-42-9 | 0.05g |

$707.0 | 2023-09-16 | ||

| Enamine | EN300-1997104-0.1g |

4-chloro-6-ethynyl-1,3-dioxaindane |

1564789-42-9 | 0.1g |

$741.0 | 2023-09-16 | ||

| Enamine | EN300-1997104-2.5g |

4-chloro-6-ethynyl-1,3-dioxaindane |

1564789-42-9 | 2.5g |

$1650.0 | 2023-09-16 | ||

| Enamine | EN300-1997104-0.25g |

4-chloro-6-ethynyl-1,3-dioxaindane |

1564789-42-9 | 0.25g |

$774.0 | 2023-09-16 | ||

| Enamine | EN300-1997104-1g |

4-chloro-6-ethynyl-1,3-dioxaindane |

1564789-42-9 | 1g |

$842.0 | 2023-09-16 | ||

| Enamine | EN300-1997104-5.0g |

4-chloro-6-ethynyl-1,3-dioxaindane |

1564789-42-9 | 5g |

$2858.0 | 2023-05-25 | ||

| Enamine | EN300-1997104-1.0g |

4-chloro-6-ethynyl-1,3-dioxaindane |

1564789-42-9 | 1g |

$986.0 | 2023-05-25 | ||

| Enamine | EN300-1997104-10.0g |

4-chloro-6-ethynyl-1,3-dioxaindane |

1564789-42-9 | 10g |

$4236.0 | 2023-05-25 |

4-chloro-6-ethynyl-1,3-dioxaindane 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

1564789-42-9 (4-chloro-6-ethynyl-1,3-dioxaindane) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量